molecular formula C14H15NO4S B1303177 Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate CAS No. 338982-18-6

Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No. B1303177
M. Wt: 293.34 g/mol
InChI Key: SCCKHOLUIPNHFH-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are of significant interest due to their diverse range of biological activities and their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity, showing potential anticancer activity . Similarly, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones, which were cyclized with ethyl bromopyruvate . These methods demonstrate the versatility of thiazole synthesis, which can be tailored to introduce various substituents and achieve desired biological properties.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the molecular geometry, the presence of substituents, and the confirmation of the thiazole ring structure.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to a wide array of products. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, while treatment with monosubstituted hydrazines produced 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates . These transformations showcase the reactivity of the thiazole moiety and its utility in synthesizing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as dimethoxyphenyl groups can affect the compound's solubility, melting point, and stability. Theoretical calculations using DFT and AIM studies can provide insights into the thermodynamic parameters, charge transfer, and intra- and intermolecular interactions of these molecules . Additionally, the antioxidant, antimicrobial, and antiviral properties of thiazole derivatives have been evaluated, with some compounds showing promising activity .

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure of related thiazole derivatives has been analyzed, revealing how these molecules associate via hydrogen bonding. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate forms hydrogen-bonded dimers through N-H...N interactions, which is a key feature in understanding the molecular interactions and potential applications of similar compounds (Lynch & Mcclenaghan, 2004).

Synthetic Applications

  • Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate is involved in synthetic routes to create novel compounds with potential biological activities. For instance, it reacts with mercapto acetic acid in the presence of zinc chloride to form compounds that have been evaluated for anti-microbial activity (Spoorthy et al., 2021).

Pharmacophore Development

  • Such thiazole derivatives are also used in the development of pharmacophores, where they serve as key building blocks in the synthesis of compounds with potential therapeutic properties. The transformations and reactivity patterns of these thiazole derivatives provide insights into designing new drugs (Albreht et al., 2009).

Material Science and Photophysical Properties

  • In material science, derivatives of thiazole, such as ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, have been explored for their photophysical properties. These studies are crucial for developing new materials for electronics and photonics, where the interaction of light with molecules is a key factor (Amati et al., 2010).

Chemical Synthesis and Reactivity

  • The reactivity of thiazole derivatives, including ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, has been extensively studied to understand their behavior in various chemical reactions. This knowledge is fundamental for synthetic chemists who aim to design and execute efficient synthetic routes for the production of complex molecules (Dovlatyan et al., 2004).

properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-4-19-14(16)10-8-20-13(15-10)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCKHOLUIPNHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377062
Record name ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate

CAS RN

338982-18-6
Record name Ethyl 2-(3,4-dimethoxyphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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